Strychnine sulfate (CAS 60-41-3) is a highly water-soluble, stable pentahydrate salt of the prototypic indole alkaloid strychnine. Widely recognized as a potent, competitive antagonist of the inhibitory glycine receptor (GlyR), it is an indispensable reference standard and pharmacological tool in neurophysiology [1]. Beyond its biological applications, the compound's rigid, complex chiral framework and 2:1 alkaloid-to-sulfate stoichiometry make it a highly effective chiral resolving agent for the separation of racemic acids and polyanions [2]. For procurement professionals and laboratory managers, specifying the sulfate salt rather than the free base ensures immediate compatibility with aqueous workflows, eliminating the need for organic co-solvents in sensitive analytical and biological systems [3].
Substituting strychnine sulfate with strychnine free base or closely related analogs like brucine introduces severe process and performance bottlenecks. Strychnine free base exhibits negligible aqueous solubility (~160 mg/L), requiring the addition of DMSO, ethanol, or strong acids for dissolution—additives that frequently cause solvent artifacts or pH shifts in delicate electrophysiological assays [1]. Furthermore, attempting to substitute strychnine with the less toxic analog brucine fundamentally alters receptor binding kinetics, as brucine exhibits significantly lower antagonistic potency at glycine receptors [2]. In chiral resolution workflows, replacing the pre-protonated sulfate salt with a free base necessitates in situ acidification, which can rapidly degrade acid-sensitive racemate targets such as polyoxometalates [3].
The free base form of strychnine is notoriously difficult to dissolve in water, which limits its utility in purely aqueous biological assays. Quantitative solubility data demonstrates that strychnine sulfate achieves a water solubility of approximately 29 mg/mL (1 in 35 parts), whereas strychnine free base is limited to only 0.16 mg/mL (160 mg/L) at 25°C [1]. This ~180-fold increase in aqueous solubility allows researchers to formulate high-concentration stock solutions directly in physiological buffers without relying on organic co-solvents like DMSO or ethanol, which are known to perturb cell membrane dynamics in patch-clamp recordings[2].
| Evidence Dimension | Aqueous solubility at 25°C |
| Target Compound Data | ~29 mg/mL (2.9 g/100 mL) |
| Comparator Or Baseline | Strychnine free base (~0.16 mg/mL) |
| Quantified Difference | ~180-fold higher aqueous solubility |
| Conditions | Neutral pH, 25°C in aqueous media |
Enables the preparation of artifact-free, highly concentrated aqueous stock solutions essential for neuropharmacological assays.
When formulating perfusion buffers for whole-cell patch-clamp electrophysiology, controlling the chloride gradient is essential, as the glycine receptor (GlyR) is a chloride-permeable channel. Strychnine sulfate is a 2:1 salt, delivering two moles of the active alkaloid cation for every single mole of the divalent sulfate counterion [1]. In contrast, strychnine hydrochloride is a 1:1 salt that introduces one mole of chloride for every mole of active alkaloid [2]. By utilizing the sulfate salt, researchers not only halve the molar concentration of the counterion required to achieve the target strychnine concentration, but they also utilize an impermeant sulfate anion rather than adding exogenous chloride, thereby preventing unintended shifts in the chloride reversal potential during sensitive recordings.
| Evidence Dimension | Alkaloid-to-counterion molar ratio |
| Target Compound Data | 2:1 (Strychninium:Sulfate) |
| Comparator Or Baseline | Strychnine hydrochloride (1:1 Strychninium:Chloride) |
| Quantified Difference | 50% reduction in counterion molarity per active alkaloid equivalent and avoidance of exogenous chloride |
| Conditions | Buffer preparation for sensitive in vitro patch-clamp assays |
Reduces non-target ionic load and prevents shifts in the chloride reversal potential in delicate electrophysiological perfusion systems.
In the field of chiral resolution, particularly for complex inorganic polyanions, the choice of the resolving agent's salt form dictates the success of the separation. Strychnine sulfate has been specifically utilized as an environment substance to induce the Pfeiffer effect and facilitate the chiral resolution of Waugh-type enneamolybdomanganate(IV) polyanions [1]. Compared to using strychnine free base—which requires the addition of strong acids to form the necessary chiral cation in solution—the pre-protonated sulfate salt dissolves directly to provide the active resolving cation [2]. This direct dissolution prevents the acid-catalyzed degradation of sensitive racemic complexes, ensuring higher yields of the resolved enantiomers.
| Evidence Dimension | Chiral environment induction capability |
| Target Compound Data | Direct dissolution to yield chiral strychninium cations |
| Comparator Or Baseline | Strychnine free base (requires in situ acidification) |
| Quantified Difference | Eliminates the need for exogenous acid addition during resolution |
| Conditions | Resolution of acid-sensitive racemic polyanions in aqueous/organic media |
Enables the direct optical resolution of acid-sensitive racemic complexes that would otherwise degrade during in situ salt formation.
Directly downstream of its enhanced aqueous solubility and favorable 2:1 counterion stoichiometry, strychnine sulfate is the premier choice for formulating perfusion buffers in whole-cell patch-clamp studies [1]. It allows researchers to completely block inhibitory glycinergic transmission in spinal cord and brainstem slices without introducing DMSO-related membrane artifacts or shifting the chloride reversal potential with exogenous chloride ions [2].
Leveraging its pre-protonated state, strychnine sulfate is utilized as a highly effective chiral environment substance for resolving complex, acid-sensitive racemic mixtures, such as Waugh-type heteropolyanions [1]. Its direct solubility in mixed aqueous-organic systems facilitates the Pfeiffer effect and diastereomeric crystallization without the degradative pH drops associated with free base acidification [2].
Due to its stable crystalline pentahydrate form and high purity profile, strychnine sulfate serves as a critical reference material in forensic and analytical toxicology [1]. Its predictable dissolution behavior ensures reproducible calibration curves for LC-MS/MS methods used to detect alkaloid exposure in biological and environmental matrices [2].
Acute Toxic;Environmental Hazard